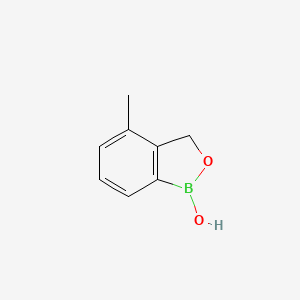

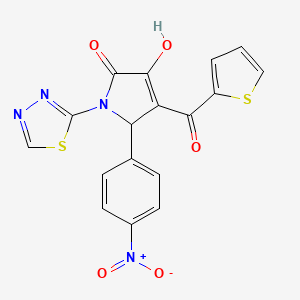

![molecular formula C11H16O2 B3001940 Dispiro[2.2.26.23]decane-8-carboxylic acid CAS No. 2012538-26-8](/img/structure/B3001940.png)

Dispiro[2.2.26.23]decane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro compounds are a unique class of organic molecules characterized by having two spiroatoms, which are quaternary carbon atoms that are shared by two rings. These compounds have garnered interest due to their rigid and well-defined architectures, which can lead to interesting chemical and physical properties. While the specific compound "Dispiro[2.2.2.6]decane-8-carboxylic acid" is not directly mentioned in the provided papers, the general class of dispiro compounds and their characteristics can be inferred from the synthesis and analysis of similar structures.

Synthesis Analysis

The synthesis of dispiro compounds often involves the construction of the spirocyclic skeleton through a series of steps that may include ring-closing reactions, rearrangements, and functional group transformations. For example, the synthesis of two dispiro isomers reported involves an efficient method that connects fluorene rings to an indenofluorenyl unit via sp3 carbon atoms . Another approach to synthesizing a spiro[3.3]heptane skeleton, which is relevant to the dispiro compound class, uses a Lewis acid-catalyzed rearrangement of a precursor followed by a Wittig reaction . Additionally, dispiro[2.1.3.2]decane has been synthesized from methylenecyclopropane and methylenecyclobutane, showcasing the versatility of starting materials that can be used in the synthesis of dispiro compounds .

Molecular Structure Analysis

The molecular structure of dispiro compounds is characterized by the presence of spiroatoms that impart a high degree of rigidity and define the overall architecture of the molecule. The x-ray structure analysis of 1-dispiro[2.0.2.1]heptanecarboxylic acid reveals the orientation of the carboxylic group and the electron-density distribution within the molecule . This type of analysis is crucial for understanding the three-dimensional conformation of dispiro compounds and predicting their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Dispiro compounds can undergo various chemical reactions, often influenced by their rigid structures and the presence of functional groups. For instance, the reaction of a spiro[4.5]deca-1-oxa-5,8-diene-2,7-dione with acid agents leads to ring opening and isomerization, demonstrating the reactivity of the spirocyclic moiety under acidic conditions . The acid-catalyzed reactions of 1-oxadispiro[2.1.2.2]nonane also highlight the carbenium ion chemistry that can occur in protonated oxirane-containing dispiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dispiro compounds are influenced by their molecular structure. The electrochemical, optical, and thermal properties of dispiro isomers have been discussed, indicating that these compounds can have distinct behaviors in different environments . The liquid crystal properties of a spiro type gem-difluorocyclopropane compound also exemplify the potential application of dispiro compounds in materials science .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

- Spiro[4.5]decane-2-carboxylic acid and related compounds have been synthesized and evaluated for anticonvulsant activity. These studies aimed to understand the role of the carboxylic acid group in valproic acid, with spiro compounds like dispiro[2.2.26.23]decane-8-carboxylic acid showing potential in this domain (Scott et al., 1985).

Application in Polymer Synthesis

- Dispiro[3.1.1.3.1.1]decane-2,8-dicarboxylic acid has been used to synthesize fluorinated polyspirocyclobutanes, indicating its utility in developing new polymer materials (Sharts & Steele, 1970).

Chemical Structure and Conformation Studies

- The synthesis of dispiro[2.1.3.2]decane provided insights into the chemical structure and conformation of this class of compounds, which can be critical for understanding their behavior in various applications (Baldwin & Shukla, 1999).

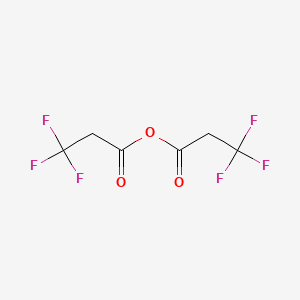

Fluorination Techniques and Studies

- Selective fluorination of dispiro[3.1.3.1]decan-5,10-dione, a compound related to this compound, has been studied, showcasing the potential of dispiro compounds in fluorine chemistry (Sharts et al., 1979).

Liquid Crystal Research

- Spiro compounds, including those with structures similar to this compound, have been explored for their liquid crystal properties, indicating potential applications in display technologies and materials science (Chan et al., 1987).

Synthesis of Novel Building Blocks for Materials

- Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane, a building block related to this compound, shows the potential of these compounds in the development of new materials for various applications (Itoh et al., 2009).

Charge Density and X-ray Diffraction Studies

- The experimental charge density distribution in 7-dispiro[2.0.2.1]heptane carboxylic acid, a related compound, has been determined using single-crystal X-ray diffraction, providing insights into the electronic properties of dispiro compounds (Yufit et al., 1996).

properties

IUPAC Name |

dispiro[2.2.26.23]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-9(13)8-7-11(8)5-3-10(1-2-10)4-6-11/h8H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXTJOGQXCRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCC3(CC2)CC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3001861.png)

![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)